molecular formula C9H5BrN4S B14540129 2-Azido-4-(4-bromophenyl)-1,3-thiazole CAS No. 62287-41-6

2-Azido-4-(4-bromophenyl)-1,3-thiazole

Cat. No.: B14540129
CAS No.: 62287-41-6
M. Wt: 281.13 g/mol
InChI Key: ZIIOLSQSAKCAAE-UHFFFAOYSA-N
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Description

2-Azido-4-(4-bromophenyl)-1,3-thiazole is a chemical compound that belongs to the class of azido compounds and thiazoles It is characterized by the presence of an azido group (-N₃) and a bromophenyl group attached to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-4-(4-bromophenyl)-1,3-thiazole typically involves the reaction of 4-bromophenyl isothiocyanate with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Azido-4-(4-bromophenyl)-1,3-thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Cycloaddition Reactions: Copper(I) catalysts are often used to facilitate the Huisgen cycloaddition. The reactions are performed in solvents like acetonitrile or water at room temperature.

    Reduction Reactions: Reducing agents such as hydrogen gas, lithium aluminum hydride, or sodium borohydride are used. The reactions are conducted in solvents like ethanol or tetrahydrofuran (THF) under an inert atmosphere.

Major Products Formed

    Substitution Reactions: New derivatives with different functional groups replacing the azido group.

    Cycloaddition Reactions: Triazole derivatives.

    Reduction Reactions: Amino derivatives.

Scientific Research Applications

2-Azido-4-(4-bromophenyl)-1,3-thiazole has several scientific research applications:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Medicinal Chemistry: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It is used in the design and synthesis of novel materials with unique properties, such as photoresponsive or conductive materials.

    Bioconjugation: The azido group allows for bioorthogonal reactions, enabling the labeling and modification of biomolecules in biological systems.

Mechanism of Action

The mechanism of action of 2-Azido-4-(4-bromophenyl)-1,3-thiazole depends on the specific application and the target molecule. In general, the azido group can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioconjugation and drug development to create targeted and stable compounds. The bromophenyl group can also participate in various interactions, such as halogen bonding, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Azido-4-(4-chlorophenyl)-1,3-thiazole
  • 2-Azido-4-(4-fluorophenyl)-1,3-thiazole
  • 2-Azido-4-(4-methylphenyl)-1,3-thiazole

Uniqueness

2-Azido-4-(4-bromophenyl)-1,3-thiazole is unique due to the presence of the bromophenyl group, which can enhance its reactivity and binding properties compared to other halogenated derivatives. The bromine atom can participate in halogen bonding and other non-covalent interactions, potentially leading to improved biological activity and selectivity in medicinal applications.

Properties

CAS No.

62287-41-6

Molecular Formula

C9H5BrN4S

Molecular Weight

281.13 g/mol

IUPAC Name

2-azido-4-(4-bromophenyl)-1,3-thiazole

InChI

InChI=1S/C9H5BrN4S/c10-7-3-1-6(2-4-7)8-5-15-9(12-8)13-14-11/h1-5H

InChI Key

ZIIOLSQSAKCAAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)N=[N+]=[N-])Br

Origin of Product

United States

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